4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

Pigment Synthesis Dye Intermediate Industrial Chemistry

This compound is the designated, non-substitutable diazo intermediate for C.I. Pigment Yellow 97—a brilliant yellow pigment for high-performance printing inks, industrial paints, and PVC/PE plastics. Its 2,5-dimethoxy and N-phenyl substitution pattern directly governs diazotization/coupling reactivity; replacing it with 4-amino-2,5-dimethoxybenzenesulfonamide yields C.I. Pigment Yellow 74—a different product. Also supplied as an HPLC-certified analytical standard (≥99%) and a carbonic anhydrase inhibitor SAR scaffold. Bulk and R&D pack sizes available.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35 g/mol
CAS No. 52298-44-9
Cat. No. B160229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
CAS52298-44-9
Molecular FormulaC14H16N2O4S
Molecular Weight308.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H16N2O4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h3-9,16H,15H2,1-2H3
InChIKeyNFYQAEPHDGXJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS 52298-44-9): Core Properties and Procurement Baseline


4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS 52298-44-9) is a 4-amino-substituted benzenesulfonamide derivative with the molecular formula C₁₄H₁₆N₂O₄S and a molecular weight of 308.35 g/mol [1]. It is characterized by the presence of an amino group at the 4-position, methoxy groups at the 2- and 5-positions of the benzene ring, and an N-phenyl substituent on the sulfonamide nitrogen [2]. This compound is a solid at 20°C with a melting point of approximately 186°C and is recommended for storage in a cool, dark place at room temperature [1]. Its primary industrial significance lies in its role as a key intermediate in the synthesis of organic pigments, notably C.I. Pigment Yellow 97 .

Why Substitution with Simple 4-Aminobenzenesulfonamides Fails: The Critical Role of Substituents in 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide


Generic substitution of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide with simpler sulfonamide analogs (e.g., 4-aminobenzenesulfonamide or 4-amino-2,5-dimethoxybenzenesulfonamide) is non-viable due to its specific functional groups. The 2,5-dimethoxy substitution pattern on the aromatic ring and the N-phenyl group on the sulfonamide are not merely structural variations; they critically modulate the molecule's physicochemical properties and, consequently, its application-specific performance. These substituents directly influence the compound's reactivity in diazotization and coupling reactions, its solubility profile, and its interaction with downstream coupling components [1]. While similar compounds like 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide (MW 246.29 g/mol) exist, the replacement of the N-phenyl group with an N-methyl group results in a significantly smaller molecular weight and altered lipophilicity (estimated XLogP3 of 0.1 for the methyl analog vs. predicted higher values for the phenyl analog), which can drastically change reaction outcomes and final product properties in pigment synthesis [2].

Quantitative Differentiation of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS 52298-44-9) from Analogs


Specific Industrial Application: Exclusive Intermediate for High-Performance Pigment Yellow 97

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is specifically identified as the key diazonium precursor for the synthesis of C.I. Pigment Yellow 97 . This pigment is known for its brilliant yellow shade and excellent fastness properties in printing inks and paints [1]. In contrast, a related intermediate, 4-amino-2,5-dimethoxybenzenesulfonamide (often abbreviated as OBS), serves as the precursor for a different pigment, C.I. Pigment Yellow 74 . The presence of the N-phenyl group in 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide directs its use specifically towards Pigment Yellow 97, whereas the unsubstituted sulfonamide analog (OBS) is coupled with different components to yield Pigment Yellow 74 [2]. Substitution would lead to the synthesis of the incorrect final product.

Pigment Synthesis Dye Intermediate Industrial Chemistry

Purity Specification vs. Analytical Standard Grade: Quantitative Purity Benchmarking

For research and industrial applications requiring a defined level of purity, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is available in a standard reagent grade with a minimum purity of >98.0% as determined by HPLC and non-aqueous titration [1]. This is the typical specification for its use as a chemical intermediate. However, for more stringent quantitative applications, such as use as a reference standard in analytical method development or validation, a higher purity grade is offered with a specification of HPLC ≥99% . This allows users to select the appropriate grade based on their specific application needs, balancing purity requirements with cost-effectiveness.

Analytical Chemistry Quality Control Reference Standards

Structure-Property Comparison: Molecular Weight and Lipophilicity vs. N-Methyl Analog

Compared to its closest structural analog, 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide (CAS 49701-24-8), the target compound possesses a significantly larger molecular framework. The replacement of the N-methyl group with an N-phenyl group increases the molecular weight from 246.29 g/mol to 308.35 g/mol [1]. This structural change is also predicted to increase lipophilicity, as evidenced by the N-methyl analog's computed XLogP3 value of 0.1 [2]. While the exact XLogP3 for the N-phenyl analog is not reported in the same source, the addition of an aromatic ring is a well-established factor for increasing logP . These property differences (size and lipophilicity) are critical in medicinal chemistry where they influence target binding, solubility, and membrane permeability.

Medicinal Chemistry Physical Chemistry Structure-Activity Relationship

Proven Utility in HPLC Method Development

The compound has established utility in analytical chemistry, with published, application-specific HPLC methods for its separation. Specifically, a reverse-phase (RP) HPLC method using a Newcrom R1 column with a simple mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide [1]. This is in contrast to many related sulfonamides for which such dedicated analytical methods are not readily available in public vendor documentation, requiring end-users to invest significant time in method development. This pre-existing method reduces the analytical burden for quality control and research applications.

Chromatography Analytical Method Development Separation Science

Optimal Application Scenarios for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS 52298-44-9) Based on Verified Evidence


Manufacture of High-Performance Yellow Organic Pigments (C.I. Pigment Yellow 97)

This compound is the designated and non-substitutable intermediate for the industrial synthesis of C.I. Pigment Yellow 97 . In this scenario, it undergoes diazotization followed by coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide to produce a brilliant yellow pigment known for its excellent fastness properties, suitable for high-quality printing inks, industrial paints, and coloration of plastics like PVC and PE [4]. Any attempt to substitute it with a close analog, such as 4-amino-2,5-dimethoxybenzenesulfonamide, would result in the production of an entirely different pigment (e.g., C.I. Pigment Yellow 74) .

Analytical Reference Standard for Quantitative Assays and Quality Control

When procured as an analytical standard with certified purity (HPLC ≥99%), this compound serves as a reliable reference material for the development, validation, and execution of quantitative analytical methods . This is critical for quality control of raw materials in pigment manufacturing or for quantifying the compound in research samples. The existence of a published HPLC method using a Newcrom R1 column with a simple acetonitrile/water/phosphoric acid mobile phase provides a robust starting point for any laboratory needing to perform this analysis, significantly reducing method development time and resources.

Medicinal Chemistry Scaffold for Developing Carbonic Anhydrase Inhibitors

As a 4-amino-substituted benzenesulfonamide with a bulky N-phenyl 'tail,' this compound is a valuable scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) against carbonic anhydrase (CA) isoforms . Its specific substitution pattern (2,5-dimethoxy on the ring, N-phenyl on the sulfonamide) imparts distinct physicochemical properties compared to smaller analogs like the N-methyl derivative [4]. This makes it a useful tool compound for probing binding pocket interactions and optimizing selectivity and potency in CA inhibitor development programs.

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